molecular formula C8H6ClNO4 B3012851 3-Chloro-2-methoxy-5-nitrobenzaldehyde CAS No. 861302-89-8

3-Chloro-2-methoxy-5-nitrobenzaldehyde

Cat. No.: B3012851
CAS No.: 861302-89-8
M. Wt: 215.59
InChI Key: MPLQJIGFQWHKII-UHFFFAOYSA-N
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Description

3-Chloro-2-methoxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C8H6ClNO4. It is a derivative of benzaldehyde, characterized by the presence of a chloro group, a methoxy group, and a nitro group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2-methoxy-5-nitrobenzaldehyde can be synthesized through several methods. One common method involves the nitration of 3-chloro-2-methoxybenzaldehyde using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methoxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2-methoxy-5-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-chloro-2-methoxy-5-nitrobenzaldehyde depends on the specific application and the target molecule. In biological systems, it may interact with enzymes or receptors, leading to changes in their activity. The presence of the nitro group can facilitate electron transfer reactions, while the chloro and methoxy groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-nitrobenzaldehyde
  • 3-Methoxy-2-nitrobenzaldehyde
  • 4-Chloro-3-nitrobenzaldehyde
  • 5-Chloro-2-nitrobenzaldehyde

Uniqueness

3-Chloro-2-methoxy-5-nitrobenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This compound’s combination of chloro, methoxy, and nitro groups makes it particularly useful in various synthetic and research applications .

Properties

IUPAC Name

3-chloro-2-methoxy-5-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-14-8-5(4-11)2-6(10(12)13)3-7(8)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLQJIGFQWHKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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